
2-Fluoro-3-(difluoromethyl)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(difluoromethyl)-5-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyridine derivative that contains a fluorine atom and two difluoromethyl groups attached to the pyridine ring.
Applications De Recherche Scientifique
2-Fluoro-3-(difluoromethyl)-5-methylpyridine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that 2-Fluoro-3-(difluoromethyl)-5-methylpyridine exhibits potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological and pathological processes, and their inhibition has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. The difluoromethyl groups of the compound are thought to play a crucial role in the inhibition process by forming strong hydrogen bonds with the enzyme's active site.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Fluoro-3-(difluoromethyl)-5-methylpyridine exhibits potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Inhibition of these enzymes has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, 2-Fluoro-3-(difluoromethyl)-5-methylpyridine has been shown to exhibit antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Fluoro-3-(difluoromethyl)-5-methylpyridine in lab experiments is its potent inhibitory activity against several enzymes. This property makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine can cause liver damage and other adverse effects.
Orientations Futures
There are several future directions for the study of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine. One of the most promising directions is the development of new drugs based on this compound for the treatment of Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to investigate the potential of this compound as an antifungal and antibacterial agent. Other future directions include the study of the mechanism of action of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine and the development of new synthetic methods for its preparation.
Méthodes De Synthèse
The synthesis of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine can be achieved by several methods. One of the most common methods is the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with formaldehyde and methyl magnesium bromide. This reaction results in the formation of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine with a yield of around 60%. Other methods include the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with difluoromethyltriphenylphosphonium bromide and the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with difluoromethylzinc bromide.
Propriétés
IUPAC Name |
3-(difluoromethyl)-2-fluoro-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-4-2-5(6(8)9)7(10)11-3-4/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJADOPXOMSABOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(difluoromethyl)-5-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

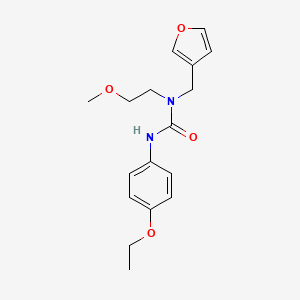
![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)
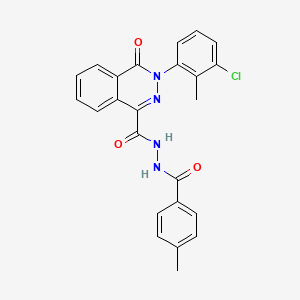
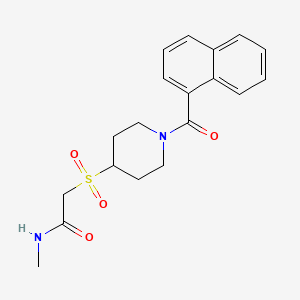
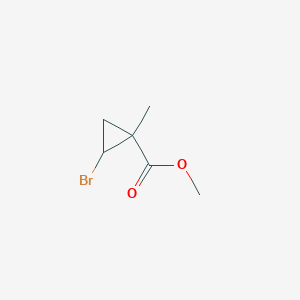
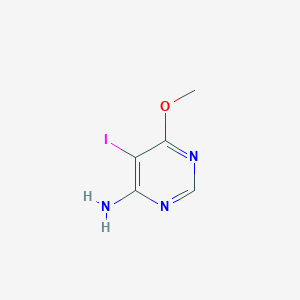
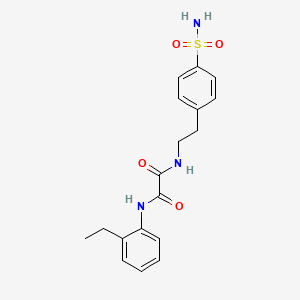
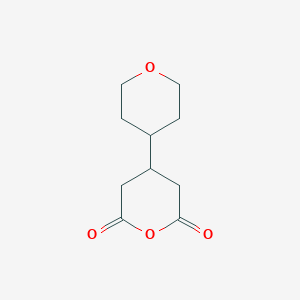
![7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2628445.png)
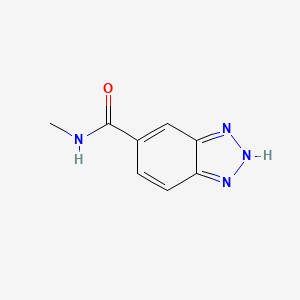
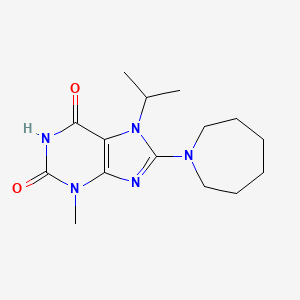
![(3Z)-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2628451.png)
![1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2628454.png)